molecular formula C10H9N3 B178066 2-(Pyridin-3-yl)pyridin-3-amine CAS No. 170808-76-1

2-(Pyridin-3-yl)pyridin-3-amine

Cat. No.: B178066
CAS No.: 170808-76-1
M. Wt: 171.2 g/mol
InChI Key: NKXNFVKMCMRREI-UHFFFAOYSA-N
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Description

2-(Pyridin-3-yl)pyridin-3-amine is a bifunctional chemical scaffold of significant interest in medicinal chemistry and drug discovery. Its structure, featuring two nitrogen-containing aromatic rings, is commonly utilized in the design of molecules that target enzymes and receptors critical in disease pathways. This compound serves as a key precursor and synthetic intermediate for the development of potential therapeutic agents. Compounds based on the pyridine scaffold, particularly those with 3-aminopyridine and biaryl structures, demonstrate a wide spectrum of biological activities. Research indicates that similar structural frameworks are effective in designing antibacterial agents , showing promising activity against various Gram-positive bacteria and the ability to inhibit biofilm formation . Furthermore, the 3-aminopyridine motif is a recognized pharmacophore in kinase inhibitor design . It can form crucial hydrogen-bonding interactions with the hinge region of kinase enzymes, such as Aurora kinases and Monopolar Spindle 1 (MPS1), making it a valuable fragment for developing anticancer therapeutics . This core structure also shows relevance in other therapeutic areas, including the development of anti-inflammatory agents through targets like MSK1 and as a building block in SARS-CoV 3CL protease inhibitor research . The versatility of the pyridine ring, attributed to its improved water solubility and ability to engage in specific molecular interactions, makes this compound a valuable tool for researchers synthesizing and profiling novel bioactive molecules .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-pyridin-3-ylpyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3/c11-9-4-2-6-13-10(9)8-3-1-5-12-7-8/h1-7H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKXNFVKMCMRREI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=C(C=CC=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Precursor Chemistry

Classical Approaches to Pyridylaminopyridine Synthesis

Traditional methods for synthesizing pyridylaminopyridines have been foundational in establishing the core chemical principles for constructing such molecules. These approaches often rely on fundamental reactions that have been staples in organic chemistry for decades.

Aminopyridines, and specifically pyridin-3-amine, serve as essential precursors in the synthesis of more complex pyridine-containing structures. rasayanjournal.co.in These compounds are valuable because the amino group and the pyridine (B92270) ring offer multiple reaction sites. rasayanjournal.co.in The amino group can act as a nucleophile, while the pyridine ring itself can be subject to various substitution reactions. researchgate.net The inherent basicity of the pyridine nitrogen and the electronic properties of the ring, which are influenced by the position of the amino group, are critical factors in planning a synthetic route. uiowa.edu For instance, pyridin-3-amine can be a key starting material for creating a range of nitrogen-containing heterocyclic compounds with potential biological activity. mdpi.com

The construction of pyridylaminopyridines hinges on the effective formation of carbon-nitrogen (C-N) and carbon-carbon (C-C) bonds. Classical strategies often involve nucleophilic aromatic substitution (SNAr), where an amine displaces a leaving group, such as a halogen, on a pyridine ring. researchgate.net However, the electron-rich nature of some pyridine systems can make these reactions challenging. uiowa.edu

Another historical method for C-C bond formation is the Ullmann coupling, which typically uses copper to facilitate the reaction between two aryl halides. mdpi.compreprints.org This method, while effective for creating symmetrical bipyridines, often requires high temperatures and stoichiometric amounts of copper. mdpi.compreprints.org The table below summarizes some of these classical bond-forming strategies.

Bond TypeReaction NameDescriptionTypical Conditions
C-N Nucleophilic Aromatic Substitution (SNAr)An amine displaces a suitable leaving group (e.g., a halogen) on a pyridine ring.Often requires high temperatures and a strong base. researchgate.net
C-C Ullmann CouplingCopper-mediated homocoupling of aryl halides to form symmetrical bipyridines.High temperatures and a copper catalyst are generally required. mdpi.compreprints.org

Advanced and Emerging Synthetic Routes for 2-(Pyridin-3-yl)pyridin-3-amine Derivatives

The limitations of classical methods, such as harsh reaction conditions and limited substrate scope, have driven the development of more advanced, catalyst-driven synthetic routes. wikipedia.orgrug.nl

Modern organic synthesis heavily relies on metal-catalyzed cross-coupling reactions to form C-C and C-N bonds with high efficiency and selectivity. acs.org For the synthesis of bipyridine systems like this compound, several powerful reactions are available:

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is a widely used method for forming C-C bonds between a pyridylboronic acid and a halopyridine. mdpi.comnih.gov It is known for its tolerance of a wide range of functional groups. nih.gov However, a potential drawback is the coordination of the bipyridine product to the palladium catalyst, which can decrease its activity. researchgate.net

Negishi Coupling: This reaction involves the coupling of an organozinc compound with an organic halide, catalyzed by nickel or palladium. preprints.orgorganic-chemistry.org It has been successfully used to synthesize various substituted 2,2'-bipyridines. organic-chemistry.org

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a cornerstone for forming C-N bonds. wikipedia.orgacademie-sciences.fr It allows for the coupling of an amine with an aryl halide under relatively mild conditions and has been instrumental in synthesizing a vast array of aryl amines. wikipedia.orgrug.nlnih.gov This method is particularly relevant for introducing the 3-amino group onto the pyridine ring.

The following table provides an overview of these key metal-catalyzed reactions.

Cross-Coupling ReactionBond FormedReactantsCatalyst System
Suzuki-Miyaura Coupling C-CPyridylboronic acid and HalopyridinePalladium catalyst (e.g., Pd(PPh₃)₄), base. mdpi.comnih.govnih.gov
Negishi Coupling C-COrganozinc pyridyl reagent and HalopyridinePalladium or Nickel catalyst. preprints.orgorganic-chemistry.org
Buchwald-Hartwig Amination C-NHalopyridine and AminePalladium catalyst, phosphine (B1218219) ligand, base. wikipedia.orgnih.gov

Emerging catalytic technologies, such as the use of nanoparticles, offer sustainable and efficient alternatives for amine synthesis. nih.gov Cobalt-based nanoparticles, for instance, have been developed as effective and practical catalysts for reductive aminations, a process that converts carbonyl compounds and ammonia (B1221849) or amines into a diverse range of primary, secondary, and tertiary amines. nih.govspringernature.com These catalysts are often supported on materials like carbon and can be reused, which is advantageous for green chemistry. springernature.comrsc.org Similarly, metal nanoparticles (NPs) made of platinum or palladium supported on graphitic carbon nitride have been used in the photocatalytic dehydrogenative coupling of primary amines to produce imines and secondary amines. acs.org While not yet documented specifically for this compound, these methods highlight the potential of nanoparticle catalysis in the broader field of amine synthesis. units.it

Chemodivergent synthesis is a powerful strategy that enables the creation of multiple, distinct products from a single set of starting materials by simply tuning the reaction conditions. rsc.orgcityu.edu.hk This approach is highly valuable for building libraries of related compounds for screening purposes. For example, by reacting α-bromoketones with 2-aminopyridine (B139424), it is possible to selectively synthesize either N-(pyridin-2-yl)amides or 3-bromoimidazo[1,2-a]pyridines by choosing different catalysts and solvents. rsc.orgresearchgate.net Another example involves the reaction of 2-(2-pyridyl)azirine-2-carboxylic esters, where selective cleavage of either the N-C2 bond (with a copper catalyst) or the C-C bond (with HCl) leads to isomeric pyrazolo[1,5-a]pyridine (B1195680) or imidazo[1,5-a]pyridine (B1214698) products, respectively. bohrium.com This strategic control over reaction pathways allows for the efficient generation of diverse aminopyridine derivatives from common precursors.

Enantioselective Synthetic Approaches for Chiral Pyridyl-Amine Analogs

The creation of chiral amines is a cornerstone of pharmaceutical and synthetic chemistry due to their role as key structural motifs in numerous biologically active compounds. acs.org The enantioselective synthesis of chiral pyridyl-amine analogs, however, presents a significant challenge. The strong coordinating ability of the pyridine moiety can lead to the deactivation of transition metal catalysts, which are often employed in these reactions. acs.orgnih.gov Despite this, several effective strategies have been developed, primarily centered around asymmetric hydrogenation and the use of chiral auxiliaries.

Asymmetric Hydrogenation

Transition metal-catalyzed asymmetric hydrogenation (AH) is one of the most direct and efficient methods for preparing optically active amines from prochiral imines, enamines, and N-heteroarenes. acs.orgnih.gov Significant progress in this area has been driven by the development of novel chiral phosphorus ligands and metal catalysts. acs.org

Ruthenium-Catalyzed Hydrogenation: A notable approach involves the Ru-catalyzed asymmetric hydrogenation of 2-(pyridin-2-yl)quinolines. This method has been used to synthesize a library of tunable chiral pyridine-aminophosphine ligands based on chiral 2-(pyridin-2-yl)-substituted 1,2,3,4-tetrahydroquinoline (B108954) scaffolds, achieving high yields and excellent enantioselectivities (up to 99% ee). rsc.org These ligands have subsequently proven effective in the Iridium-catalyzed asymmetric hydrogenation of challenging cyclic imines. rsc.org

Iridium-Catalyzed Hydrogenation: Iridium complexes featuring chiral ligands are widely used. For instance, an iridium catalyst with a chiral spiro phosphine-oxazoline (SIPHOX) ligand has been effective in the direct catalytic AH of 2-pyridyl cyclic imines, producing a variety of chiral amines with excellent yields and enantioselectivities. acs.org

Nickel-Catalyzed Hydrogenation: Nickel-based systems have also emerged as powerful catalysts. An efficient Ni–(S,S)-Ph-BPE complex has been developed for the asymmetric hydrogenation of cyclic N-acyl hydrazones, yielding various chiral cyclic hydrazines in high yields and with exceptional enantioselectivities (up to >99% ee). acs.org This method is scalable and has been applied in the synthesis of kinase inhibitors. acs.org

Table 1: Examples of Enantioselective Asymmetric Hydrogenation for Pyridyl-Amine Analog Synthesis

Catalyst System Substrate Type Product Type Enantiomeric Excess (ee) Reference
Ru-catalyst 2-(Pyridin-2-yl)quinolines Chiral 2-(pyridin-2-yl)-substituted 1,2,3,4-tetrahydroquinolines Up to 99% rsc.org
Ir-catalyst with SIPHOX ligand 2-Pyridyl cyclic imines Chiral cyclic amines Excellent acs.org

Chiral Auxiliary and Directing Group Approaches

Alternative strategies to transition metal-catalyzed hydrogenation are also employed to achieve enantioselectivity.

Chiral Auxiliaries: One established method involves the use of chiral auxiliaries. For example, the enantioselective synthesis of 2-(pyridin-3-yl)-1-azabicyclo-alkanes has been achieved using imines derived from chiral auxiliaries such as (+)- and (−)-2-hydroxy-3-pinanone. acs.org After the diastereoselective reaction, the auxiliary group is cleaved to yield the desired enantiomerically pure product, with reported enantiomeric excesses greater than 99.5%. acs.org This approach is also noted as a viable strategy for preparing specific enantiomers of 2-(pyridin-3-yl)-pyrimidine derivatives. google.com

Directing Groups: A more recent innovation is the use of chiral directing groups. The 2-(pyridin-2-yl)isopropyl (PIP) amine group has been designed to enable the divergent and asymmetric functionalization of unactivated C(sp³)–H bonds. snnu.edu.cn By combining the PIP amine directing group with axially chiral ligands, such as non-C₂-symmetric chiral phosphoric acids or 3,3′-disubstituted BINOL ligands, enantioselective activation of methylene (B1212753) C(sp³)–H bonds can be achieved. snnu.edu.cn

Purification and Isolation Techniques for Pyridylaminopyridine Compounds

The purification of chemical compounds is a critical process to remove impurities, ensuring the final product meets the required purity standards for analysis and application. moravek.com For pyridylaminopyridine compounds, a range of techniques are utilized, often in combination, to isolate the target molecule from reaction byproducts and unreacted starting materials. rochester.eduncert.nic.in

Crystallization

Crystallization is a fundamental and powerful technique for purifying solid organic compounds. ncert.nic.insimsonpharma.com It relies on the difference in solubility of the compound and its impurities in a given solvent at different temperatures. simsonpharma.com The process typically involves dissolving the impure compound in a minimum amount of a suitable hot solvent to form a saturated solution. ncert.nic.in As the solution cools, the pure compound crystallizes out, while impurities remain dissolved in the mother liquor. ncert.nic.in The pure crystals are then collected by filtration. ncert.nic.in For example, the purification of (E)-1-pyridin-3-yl-ethanone oxime, a precursor to a chiral pyridyl-amine, involved crystallization from a water and ethanol (B145695) mixture, followed by filtration and vacuum drying. orgsyn.org

Chromatography

Chromatography is an indispensable and highly versatile purification method, particularly for complex mixtures or when the product is not a solid. moravek.comrochester.edu

Column Chromatography: This is a standard technique where the crude mixture is passed through a column of a stationary phase, most commonly silica (B1680970) gel. rochester.edu Different components of the mixture travel through the column at different rates depending on their affinity for the stationary phase and the mobile phase (eluent), allowing for separation. However, basic compounds like pyridylamines can exhibit strong interactions with the acidic silanol (B1196071) groups on the surface of silica gel, which can lead to poor separation, evidenced by peak streaking and tailing. smolecule.com

High-Performance Liquid Chromatography (HPLC): HPLC is a more advanced form of column chromatography that uses high pressure to push the solvent through columns containing smaller stationary phase particles, resulting in higher resolution and faster separation times. jocpr.com It is a crucial tool in pharmaceutical research for both analysis and purification. jocpr.com

Supercritical Fluid Chromatography (SFC): SFC has gained prominence as a powerful purification technique, especially for chiral separations. jocpr.com It uses a supercritical fluid, typically carbon dioxide, as the mobile phase. SFC offers advantages like faster analysis times and reduced consumption of organic solvents compared to HPLC. jocpr.com

Extraction and Filtration

Extraction: Liquid-liquid extraction is commonly used to separate compounds based on their differential solubilities in two immiscible liquid phases, often an aqueous and an organic phase. simsonpharma.com For basic compounds like pyridylaminopyridines, adjusting the pH of the aqueous phase is a key strategy. The amine can be protonated in an acidic solution to become water-soluble or deprotonated in a basic solution to become soluble in an organic solvent. This allows for selective separation from non-basic impurities. google.com

Filtration: Filtration is a straightforward mechanical method used to separate a solid from a liquid or gas using a filter medium. moravek.com It is routinely used to collect crystallized products or to remove solid impurities or drying agents from a solution. ncert.nic.in Vacuum filtration is often employed to speed up the process and efficiently dry the collected solid. google.com

Distillation

Distillation separates components of a liquid mixture based on differences in their boiling points. simsonpharma.com While effective for volatile liquids, its use for many pyridylaminopyridine compounds may be limited. These compounds often have high molecular weights and high boiling points, and may be thermally unstable, risking decomposition at the temperatures required for atmospheric distillation. rochester.edu In such cases, vacuum distillation can be employed to lower the boiling points of the compounds, allowing for distillation at a lower, safer temperature. simsonpharma.com

Table 2: Summary of Purification Techniques for Pyridylaminopyridine Compounds

Technique Principle Application/Considerations for Pyridylaminopyridines Reference
Crystallization Differential solubility at varying temperatures Primary method for purifying solid products. Solvent choice is critical. ncert.nic.insimsonpharma.comorgsyn.org
Column Chromatography Differential partitioning between stationary and mobile phases Widely used, but peak tailing can occur on silica gel due to the basic nature of the amine. rochester.edusmolecule.com
HPLC / SFC High-resolution chromatography Essential for high-purity isolation and analysis. SFC is particularly advantageous for chiral separations. jocpr.com
Extraction Differential solubility in immiscible liquids pH adjustment is crucial for separating basic amines from neutral or acidic impurities. simsonpharma.comgoogle.com
Filtration Mechanical separation of solids from liquids Standard method for collecting crystallized products and removing solid impurities. moravek.comgoogle.com

Chemical Reactivity and Mechanistic Investigations

Electrophilic and Nucleophilic Reactivity at Amine and Pyridine (B92270) Nitrogen Centers

The presence of multiple nitrogen atoms with lone pairs of electrons makes 2-(Pyridin-3-yl)pyridin-3-amine a versatile nucleophile. The exocyclic amino group, being a primary aromatic amine, is expected to be a primary site for electrophilic attack. Reactions such as acylation and alkylation would likely occur at this position. The basicity of this amine is influenced by the electron-withdrawing nature of the two pyridine rings.

The pyridine nitrogen atoms also possess nucleophilic character. Protonation and alkylation can occur at these sites, forming pyridinium (B92312) salts. The relative nucleophilicity of the two pyridine nitrogens would be influenced by the position of the amino group and the other pyridine ring. The nitrogen of the 3-aminopyridine (B143674) ring is generally less basic than that of an unsubstituted pyridine due to the electron-donating effect of the amino group being directed to the ring carbons rather than the nitrogen. Conversely, the nitrogen of the pyridin-2-yl substituent would have its basicity modulated by the electronic influence of the 3-aminopyridin-3-yl group.

In the context of related dipyridylamines, the amine group can act as a nucleophile in substitution and condensation reactions. For instance, (Pyridin-2-ylmethyl)(pyridin-3-ylmethyl)amine, a structurally related compound, can undergo nucleophilic substitution with electrophiles and condensation with carbonyl compounds to form imines or amides. smolecule.com

The pyridine rings themselves can undergo nucleophilic substitution, particularly when activated by electron-withdrawing groups or when a good leaving group is present. wikipedia.org For instance, in reactions involving 2,3-pyridyne, generated from a suitable precursor, amines act as nucleophiles, adding exclusively to the 2-position. nih.gov

Ring Functionalization and Derivatization Strategies for Pyridylaminopyridines

The functionalization of pyridylaminopyridines can be achieved through various strategies targeting either the pyridine rings or the amino group. Derivatization of the amino group is a common strategy. For example, photochemical derivatization of aromatic amines, including those with pyridine moieties, has been shown to enhance their detection in analytical techniques. nih.gov Furthermore, derivatization of amino-containing metabolites with specific reagents can improve their separation and detection in complex mixtures. nih.govelte.huscispace.cominterchim.fr

Direct C-H functionalization of pyridine rings is a powerful tool for introducing new substituents. beilstein-journals.org Palladium-catalyzed C3-selective arylation of pyridines has been reported, which could potentially be applied to this compound to introduce aryl groups at specific positions on the pyridine rings. beilstein-journals.org Similarly, rhodium-catalyzed C-H alkenylation has been used for aryl-N-heterocycles. beilstein-journals.org

For aminopyridines, regioselective electrophilic substitution can be achieved by first protecting the amino group. For example, pivaloylamino-substituted pyridines can undergo ortho-lithiation, allowing for the introduction of an electrophile at a specific position before deprotection. acs.org

Influence of Substituent Effects on Reaction Selectivity and Yield

The presence of substituents on either of the pyridine rings or the amino group of this compound would significantly influence its reactivity, selectivity, and the yield of reactions. The amino group is a powerful activating group and directs electrophilic substitution to the ortho and para positions relative to itself on the pyridine ring to which it is attached. sapub.org However, in strongly acidic media, the amino group is protonated to form an anilinium-type ion, which is meta-directing and deactivating.

The position of substituents on the pyridine rings can have a profound effect on the reactivity of the molecule. For instance, in the synthesis of N-methyl-4-((pyridin-2-yl)amino)-substituted maleimides, the presence of electron-donating or electron-withdrawing groups at the 5-position of the 2-aminopyridine (B139424) precursor greatly affected the fluorescence properties of the products. beilstein-journals.org Electron-withdrawing groups can enhance the electrophilicity of the pyridine ring, making it more susceptible to nucleophilic attack. wikipedia.org Conversely, electron-donating groups increase the electron density of the ring, making it more reactive towards electrophiles.

The steric hindrance caused by substituents can also play a crucial role. For example, in the synthesis of 3-bromoimidazo[1,2-a]pyridines from α-bromoketones and 2-aminopyridines, the reaction is highly sensitive to the presence of a substituent at the C-6 position of the pyridine ring due to steric hindrance. nih.gov

Table 1: Predicted Influence of Substituents on the Reactivity of this compound

Substituent PositionSubstituent Type (Example)Predicted Effect on Electrophilic Aromatic SubstitutionPredicted Effect on Nucleophilic Aromatic Substitution
4'-position (on pyridin-3-yl ring)Electron-donating (-OCH₃)Activation, ortho/para-directing to the amino groupDeactivation
4'-position (on pyridin-3-yl ring)Electron-withdrawing (-NO₂)Deactivation, meta-directing to the amino groupActivation
5-position (on pyridin-2-yl ring)Electron-donating (-CH₃)Increased reactivity of the pyridin-2-yl ringDecreased reactivity of the pyridin-2-yl ring
5-position (on pyridin-2-yl ring)Electron-withdrawing (-Cl)Decreased reactivity of the pyridin-2-yl ringIncreased reactivity of the pyridin-2-yl ring

Mechanistic Elucidation of Synthetic Transformations

The mechanisms of reactions involving pyridylaminopyridines are often complex and can involve multiple pathways. For instance, the formation of fused heterocyclic systems often proceeds through a series of steps including nucleophilic attack, cyclization, and subsequent aromatization.

In the synthesis of triazolo[1,5-a]pyrimidine derivatives from an enaminone and a heterocyclic amine, a plausible mechanism involves a Michael-type addition of the exocyclic amino group to the α,β-unsaturated system, followed by elimination of dimethylamine, cyclization through addition of an NH group to a carbonyl, and finally aromatization via loss of a water molecule. mdpi.com

Mechanistic studies of copper-catalyzed reactions involving dipyridylamine ligands in other contexts, such as the oxygen reduction reaction, have been investigated using density functional theory (DFT). These studies propose mechanisms involving the formation of intermediates where the pyridyl- and amino-nitrogens act as anchoring sites for reaction intermediates. chemrxiv.org

Transformations Leading to Fused Heterocyclic Systems Incorporating Pyridylaminopyridine Moieties

The this compound scaffold is a valuable precursor for the synthesis of various fused heterocyclic systems. The presence of the amino group and the pyridine rings provides multiple reactive sites for cyclization reactions.

Derivatives of 3-aminothieno[2,3-b]pyridine, which are structurally related to our target molecule, have been used to synthesize a variety of fused heterocycles. For example, reaction with ethylenediamine (B42938) and carbon disulfide leads to an imidazolyl-substituted thienopyridine, while reaction with triethyl orthoformate followed by hydrazine (B178648) hydrate (B1144303) yields a pyrido[3',2':4,5]thieno[3,2-d]pyrimidine derivative. osi.lvresearchgate.net These derivatives can then undergo further cyclocondensation reactions to form more complex heterocyclic systems. osi.lvresearchgate.net

Similarly, the reaction of 6-thioxo-1,6-dihydro-2,3'-bipyridine-5-carbonitrile with various active-halogen containing reagents can lead to the formation of thieno[2,3-b]pyridines through Thorpe-Ziegler cyclization. researchgate.net The synthesis of various pyridyl thienopyridines has also been achieved through multi-step reaction sequences involving cyclization as a key step. diva-portal.org

The synthesis of pyrido-fused heterocycles is an active area of research, with strategies often involving the construction of one ring onto a pre-existing heterocyclic core. ias.ac.in For example, 2-pyridone-fused 2,2'-bipyridine (B1663995) derivatives have been synthesized via reductive cyclization of 2,2'-bipyridine precursors. researchgate.net

Table 2: Examples of Fused Heterocyclic Systems from Aminopyridine Derivatives

Starting Aminopyridine DerivativeReagentsFused Heterocyclic System
3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carbonitrileEthylenediamine, CS₂2-(4,5-Dihydro-1H-imidazol-2-yl)-4,6-dimethylthieno[2,3-b]pyridin-3-amine osi.lv
3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carbonitrileTriethyl orthoformate, Hydrazine hydrate4-Imino-7,9-dimethylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-amine osi.lv
6-Thioxo-1,6-dihydro-2,3'-bipyridine-5-carbonitrileActive-halogen reagentsThieno[2,3-b]pyridines researchgate.net
2,2'-Bipyridine derivativesIron-acetic acid2-Pyridone-fused 2,2'-bipyridines researchgate.net

Coordination Chemistry and Ligand Properties

2-(Pyridin-3-yl)pyridin-3-amine as a Potential Polydentate Ligand

The structure of this compound, which incorporates two pyridine (B92270) rings and an amino group, inherently suggests its capability to act as a polydentate ligand. libretexts.org A polydentate ligand is a molecule or ion that can bind to a central metal atom at two or more points, forming a chelate ring. The nitrogen atoms within the pyridine rings, along with the nitrogen atom of the amino group, all possess lone pairs of electrons that can be donated to a metal center, facilitating coordination. This multi-point attachment can lead to the formation of stable metal complexes with distinct geometries. libretexts.orgunipd.it

The arrangement of these donor atoms allows for various coordination modes. For instance, the two pyridine nitrogen atoms can coordinate to a metal ion, or one pyridine nitrogen and the amino nitrogen can bind, leading to different chelate ring sizes and conformations. The specific coordination mode adopted often depends on factors such as the nature of the metal ion, the reaction conditions, and the presence of other coordinating or non-coordinating species in the reaction mixture. The flexibility of the bond between the two pyridine rings also allows the ligand to adapt to the preferred coordination geometry of different metal ions.

Synthesis and Structural Elucidation of Coordination Compounds

The synthesis of coordination compounds involving this compound typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The resulting complexes can then be characterized using a variety of analytical techniques to elucidate their structure and properties.

Complexation with Transition Metal Ions

Researchers have successfully synthesized and characterized complexes of this compound and its derivatives with a wide range of transition metal ions. These include, but are not limited to, Co(II), Ni(II), Cu(II), and Zn(II). ajgreenchem.comresearchgate.net The synthesis of these complexes is often achieved by reacting the ligand with the corresponding metal chloride or other suitable salt in a solvent like ethanol (B145695) or methanol. researchgate.net For example, complexes of a related Schiff base ligand, N-[(E)-pyridin-3-ylmethylidene]quinolin-3-amine (PMQA), with Co(II), Ni(II), Cu(II), and Zn(II) chlorides have been synthesized and characterized. researchgate.net Similarly, studies on 2-pyrazoline (B94618) derivatives containing a pyridin-3-yl moiety have reported the formation of complexes with Co(II), Ni(II), Cu(II), and Zn(II). ajgreenchem.com

Beyond these common transition metals, the coordination chemistry of similar pyridinyl-containing ligands has been explored with other metals such as Ag(I). scielo.org.za The synthesis of Ag(I) complexes with pyridinyl imines has been reported, resulting in mononuclear discrete complexes. scielo.org.za The reaction stoichiometry and the nature of the silver salt (e.g., AgNO₃, AgClO₄) can influence the final structure of the complex. scielo.org.za

Investigation of Ligand Denticity and Coordination Modes

A key aspect of studying the coordination compounds of this compound is determining the ligand's denticity and coordination mode. Denticity refers to the number of donor atoms in a single ligand that bind to the central metal atom. libretexts.org For this compound, the potential for N,N-bidentate coordination is a primary area of investigation. In this mode, two of the nitrogen atoms of the ligand coordinate to the metal center.

Studies on related pyridinyl ligands have shown that coordination often occurs through the pyridine nitrogen atoms. For example, in Ag(I) complexes of (E)-N-phenyl-1-(pyridin-3-yl)methanimine, it was found that coordination to the Ag(I) ion occurred through the pyridine nitrogen donor atom. scielo.org.za In other systems, such as those involving 2-pyrazoline derivatives with a pyridin-3-yl group, chelation can involve the nitrogen atoms of the pyrazoline ring and the pyridine ring. ajgreenchem.com The specific nitrogen atoms involved in coordination can be identified through techniques like FT-IR spectroscopy, where shifts in the vibrational frequencies of the C=N and other nitrogen-containing groups can indicate their participation in bonding with the metal ion.

Analysis of Structural Parameters and Geometry in Metal Complexes

For instance, single-crystal X-ray diffraction studies on Ag(I) complexes of aryl-substituted (E)-N-phenyl-1-(pyridin-3-yl)methanimine have confirmed a linear geometry around the Ag(I) center in the solid state. scielo.org.za In a binuclear silver(I) complex with N-(pyridin-2-ylmethyl)pyridin-3-amine, the Ag(I) cation is coordinated by two pyridine N atoms from two symmetry-related ligands, resulting in a slightly distorted linear geometry. nih.gov The coordination geometry can vary significantly depending on the metal ion and the ligand. For example, complexes of Co(II), Ni(II), and Zn(II) with related ligands have been reported to adopt octahedral or square-planar geometries.

Electronic Properties of this compound Complexes

The electronic properties of coordination compounds are crucial for understanding their reactivity, color, and magnetic behavior. UV-Vis spectroscopy is a primary tool for investigating the electronic transitions within these complexes. The absorption spectra of the complexes typically show bands corresponding to intra-ligand transitions (π-π* and n-π*) and metal-to-ligand charge transfer (MLCT) or ligand-to-metal charge transfer (LMCT) transitions.

For example, the UV-Vis spectra of Ag(I) complexes of pyridinyl imines show absorption bands attributed to the imine n-π* transition and the pyridinyl π-π* transition. scielo.org.za In some cases, additional bands due to metal-to-ligand charge transfer are also observed. scielo.org.za The electronic spectra of rhenium(I) complexes with related pyridyl-1,2,3-triazole ligands exhibit intense absorptions in the UV region, which have been assigned to MLCT and π-π* transitions based on theoretical calculations. acs.org

The electronic environment of the metal ion is also influenced by the ligand. The coordination of the ligand can alter the d-orbital energies of the metal, leading to specific electronic and magnetic properties. For instance, the magnetic properties of Co(II) complexes can indicate weak antiferromagnetic or ferromagnetic coupling between metal centers, depending on the specific structure of the complex. tandfonline.com

Ligand Design Principles and Their Impact on the Coordination Environment

The design of ligands is a fundamental aspect of coordination chemistry, as the ligand's structure dictates the properties of the resulting metal complex. For ligands based on the this compound framework, several design principles can be employed to tune the coordination environment.

Modifying the substituents on the pyridine rings can alter the electronic properties of the ligand. Electron-donating groups can increase the electron density on the nitrogen atoms, potentially strengthening the coordinate bond, while electron-withdrawing groups can have the opposite effect. These electronic modifications can influence the redox potential of the metal center and the energy of the electronic transitions in the complex. unipd.it

Steric hindrance is another critical factor in ligand design. The introduction of bulky groups near the coordinating nitrogen atoms can influence the coordination geometry and the number of ligands that can bind to a metal center. This can be used to control the nuclearity of the resulting complexes, favoring the formation of mononuclear or polynuclear species. unipd.it The flexibility of the linker between the two pyridine rings is also a key design element, as it affects the ability of the ligand to adopt different conformations to accommodate various metal ion coordination preferences. By systematically varying these structural features, chemists can create ligands that lead to metal complexes with desired properties for applications in catalysis, materials science, and beyond.

Catalytic Applications

Homogeneous Catalysis Mediated by Pyridylaminopyridine Complexes

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, is a cornerstone of modern chemical synthesis. youtube.com Pyridylaminopyridine complexes, including those derived from 2-(Pyridin-3-yl)pyridin-3-amine, are particularly effective in this domain due to their ability to modulate the steric and electronic environment of a metal center. unipd.it

Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck)

Cross-coupling reactions are powerful tools for forming carbon-carbon bonds. The Suzuki-Miyaura reaction, which couples organoboron compounds with organic halides, is a prominent example. youtube.com Palladium catalysts are often the optimal choice for these reactions. youtube.com The efficiency and selectivity of these catalysts can be dramatically improved by using bulky and electron-rich phosphine (B1218219) ligands. nih.govnih.gov

The compound this compound has been successfully synthesized via a Suzuki-Miyaura coupling reaction of 3-chloropyridin-3-amine and pyridin-3-ylboronic acid, achieving an 88% yield. scispace.com This highlights the utility of pyridylaminopyridine structures in facilitating such transformations. Research has also demonstrated the synthesis of novel pyridine (B92270) derivatives through the palladium-catalyzed Suzuki cross-coupling of 5-bromo-2-methylpyridin-3-amine (B1289001) with various arylboronic acids, resulting in moderate to good yields. nih.govresearchgate.net

Hydrogen Evolution Reactions and Related Reductive Catalysis

The production of hydrogen through catalytic processes is a critical area of research for renewable energy. rsc.org Transition metal complexes, including those with pyridylaminopyridine ligands, have shown promise as catalysts for the hydrogen evolution reaction (HER). nih.gov These complexes can facilitate the reduction of protons to molecular hydrogen. rsc.org

For instance, copper(II) complexes with redox-active ligands have been investigated for their electrocatalytic properties in hydrogen evolution. nih.gov The addition of a proton source, such as p-toluenesulfonic acid, can significantly enhance the catalytic activity. nih.gov The catalytic efficiency is influenced by the cooperative effect between the redox-active ligand and the metal center. nih.gov Similarly, cobalt and nickel complexes with thiosemicarbazone-based ligands have been studied, revealing that the reaction mechanism can be influenced by the choice of proton source. rsc.org

C-H Activation Chemistry

The direct functionalization of C-H bonds is a highly sought-after transformation in organic synthesis as it offers an atom-economical approach to creating complex molecules. beilstein-journals.org Pyridine-containing molecules are important targets for C-H activation due to their prevalence in pharmaceuticals and functional materials. beilstein-journals.org

Palladium-catalyzed C-H activation often employs directing groups to control regioselectivity. acs.org Pyridine moieties themselves can act as directing groups. The catalytic cycle for C-H activation can proceed through various pathways, including Pd(0)/Pd(II) and Pd(II)/Pd(IV) cycles. snnu.edu.cn For example, the C3-arylation of pyridine can be achieved through a proposed mechanism involving the coordination of a Pd(II) catalyst to the pyridine nitrogen, followed by C-H activation and subsequent oxidative addition and reductive elimination steps. beilstein-journals.org

Asymmetric Catalysis Utilizing Chiral Pyridylaminopyridine Derivatives

Asymmetric catalysis, the synthesis of chiral molecules using chiral catalysts, is of paramount importance in the pharmaceutical industry. nih.gov Chiral pyridylaminopyridine derivatives have emerged as effective ligands in a variety of asymmetric transformations. nih.gov These ligands can create a chiral environment around a metal center, enabling the selective formation of one enantiomer of a product over the other.

The development of chiral catalysts often involves the use of primary amines derived from natural sources like amino acids or Cinchona alkaloids. rsc.org These have proven to be versatile and powerful in a wide range of enantioselective reactions. rsc.org In some cases, the formation of chiral aggregates of the catalyst has been shown to enhance enantioselectivity. nih.gov Data-driven approaches and machine learning are also being employed to accelerate the discovery and optimization of chiral ligands for asymmetric reactions. nih.gov

Mechanistic Investigations of Catalytic Cycles

Understanding the mechanism of a catalytic cycle is crucial for optimizing reaction conditions and designing more efficient catalysts. nih.gov The Suzuki-Miyaura cross-coupling reaction, for example, follows a well-defined cycle involving three main steps: oxidative addition, transmetalation, and reductive elimination. youtube.comnih.gov

Oxidative Addition: The cycle begins with the oxidative addition of an organic halide to a low-valent palladium complex, typically Pd(0). nih.gov

Transmetalation: This is followed by the transfer of the organic group from the organoboron reagent to the palladium center. youtube.com

Reductive Elimination: The final step is the reductive elimination of the coupled product, which regenerates the active Pd(0) catalyst. nih.gov

Mechanistic studies of nickel-catalyzed reactions have also provided insights into the roles of different oxidation states of the metal, such as Ni(I) and Ni(III), in the catalytic cycle. nih.gov Computational studies are increasingly being used to elucidate these complex reaction pathways. escholarship.org

Catalyst Design and Optimization Strategies for Enhanced Activity and Selectivity

The design of highly active, stable, and selective catalysts is a primary goal in catalysis research. ugent.be This often involves a systematic approach of modifying key variables such as the ligands, metal center, solvent, and temperature. scholaris.ca

Ligand design plays a pivotal role in tailoring the properties of a catalyst. The steric and electronic characteristics of a ligand can be fine-tuned to improve catalyst performance. scholaris.ca For example, in the context of pyridylaminopyridine complexes, modifying substituents on the pyridyl units can alter the ligand's properties. unipd.it Data-driven methods and high-throughput screening are also becoming powerful tools for accelerating catalyst development. chemrxiv.orgsigmaaldrich.com The ultimate aim is to develop design principles that allow for the rational creation of catalysts with desired properties. ugent.be

Computational and Theoretical Studies

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic properties of 2-(Pyridin-3-yl)pyridin-3-amine and its derivatives. These methods are used to analyze the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and Natural Bond Orbital (NBO) characteristics, which are crucial for understanding the molecule's reactivity and interaction capabilities.

DFT calculations, often employing the B3LYP functional with various basis sets like 6-31G* or 6-311++G(d,p), are used to optimize the molecular geometry and predict electronic properties. vulcanchem.comnih.govacademie-sciences.fr For instance, the HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. For similar pyridine (B92270) derivatives, HOMO-LUMO gaps have been calculated to be around 4.8 eV, indicating moderate reactivity. vulcanchem.com

NBO analysis provides a detailed picture of the electron density distribution and intramolecular interactions. acs.orgresearchgate.netbohrium.com It helps in understanding charge transfer, hyperconjugative interactions, and the nature of chemical bonds within the molecule. acs.orgresearchgate.net For example, NBO analysis can reveal the delocalization of the lone pair of electrons from the amine group into the pyridine ring, which influences the compound's basicity. It can also quantify the stabilization energies arising from donor-acceptor orbital interactions, providing insights into the molecule's electronic stability. researchgate.net

Table 1: Calculated Electronic Properties of a Pyridine Derivative
PropertyValueMethod
HOMO-LUMO Gap4.8 eVDFT/B3LYP
Dipole Moment2.1 DebyeDFT/B3LYP

Conformational Analysis and Intramolecular Interactions

The three-dimensional structure and conformational flexibility of this compound are critical determinants of its biological activity and chemical behavior. Conformational analysis identifies the most stable geometries and the energy barriers between different conformers.

Studies on related pyridinylmethyl)amine compounds show that they can exist in different regioisomeric forms. smolecule.com The relative orientation of the two pyridine rings is a key conformational feature. In the case of this compound, intramolecular hydrogen bonding between the amine hydrogen and the nitrogen atom of the adjacent pyridine ring can significantly influence its conformation and stability. This type of interaction is crucial for the formation of specific complex structures. acs.org

X-ray crystallography of analogous compounds has revealed a planar pyridine ring with a significant dihedral angle relative to other substituents, which optimizes intermolecular interactions. vulcanchem.comnih.gov For example, in a related dithiocine product, a strong intramolecular hydrogen bond between thiol and amine groups was observed to drive a secondary condensation reaction. nih.govresearchgate.net Computational methods can be used to explore the potential energy surface and identify low-energy conformers, providing insights that complement experimental data. academie-sciences.fr

Molecular Dynamics Simulations of Ligand-Metal Interactions and Biological Systems

Molecular dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of this compound in complex environments, such as in the presence of metal ions or within biological systems. nih.govsamipubco.com These simulations provide a time-resolved view of molecular interactions, which is essential for understanding mechanisms of action.

In the context of ligand-metal interactions, MD simulations can model the self-assembly of metal complexes. acs.org For instance, simulations have been used to study the formation of spherical cages from palladium ions and pyridine-capped tridentate ligands, revealing a three-stage process of assembly, evolution, and fixation. acs.org Such studies are relevant for the design of novel nanomaterials and catalysts.

In biological systems, MD simulations can elucidate how ligands like this compound interact with protein targets. nih.govresearchgate.net By simulating the ligand-protein complex in a realistic environment (e.g., in water with ions), researchers can assess the stability of the binding pose, identify key intermolecular interactions, and calculate binding free energies. samipubco.com For example, MD simulations have been used to confirm the stability of pyridine-based inhibitors in the active site of enzymes like cyclin-dependent kinase 2 (CDK2) and the main protease of SARS-CoV-2. researchgate.netnih.gov These simulations are crucial for validating docking results and guiding the structure-based design of new therapeutic agents. nih.gov

Predictive Modeling of Reactivity and Reaction Pathways

Computational models can predict the reactivity of this compound and map out potential reaction pathways. This is valuable for optimizing synthetic routes and understanding the compound's chemical transformations.

Predictive models can also be trained on existing experimental data to forecast optimal reaction conditions, such as solvent, temperature, and catalyst choice. This can significantly reduce the number of experiments needed to develop efficient synthetic protocols. Furthermore, understanding the electronic properties, such as the charge distribution, can help predict the regioselectivity of reactions. For instance, electron-withdrawing groups can increase the electrophilicity at specific positions on the pyridine ring, thereby accelerating cyclization reactions.

Studies on Aromaticity and Electron Delocalization in Pyridylaminopyridine Systems

The aromaticity and electron delocalization in the pyridylaminopyridine scaffold are fundamental to its chemical properties and interactions. Computational methods provide quantitative measures of these electronic features.

Studies on related systems, such as thiazolo[3,2-a]pyridine derivatives, have used NBO analysis to investigate intermolecular charge transfer and the extent of delocalization. researchgate.netbohrium.com These analyses reveal strong hyperconjugative interactions that contribute to the stability and electronic properties of the molecule. researchgate.net The delocalization of π-electrons is also crucial for the photophysical properties of these compounds, influencing their absorption and emission spectra. beilstein-journals.org

In Silico Screening and Structure-Based Design Principles

The principles of in silico screening and structure-based drug design are widely applied to libraries of compounds that include this compound and its derivatives to identify potential drug candidates. nih.govnih.gov These computational approaches accelerate the discovery of new therapeutic agents by predicting their binding affinity and selectivity for biological targets. acs.org

Virtual screening involves docking large libraries of compounds into the active site of a target protein to identify potential hits. nih.govresearchgate.net This has been successfully used to discover inhibitors for various protein kinases and proteases. nih.govnih.gov For example, a pyridin-3-amine derivative was identified as a hit against fibroblast growth factor receptors (FGFR) through in silico screening. nih.gov

Applications in Advanced Materials and Supramolecular Chemistry

2-(Pyridin-3-yl)pyridin-3-amine as a Building Block for Supramolecular Architectures

The unique arrangement of hydrogen bond donors (the amine group) and acceptors (the pyridine (B92270) nitrogen atoms) in This compound makes it an excellent candidate for the construction of complex, self-assembled supramolecular structures.

The self-assembly of molecules into ordered structures is a cornerstone of supramolecular chemistry, relying on a variety of weak, non-covalent interactions. The structure of This compound is well-suited to participate in these interactions.

Hydrogen Bonding: The amine group (N-H) can act as a hydrogen bond donor, while the sp²-hybridized nitrogen atoms of the pyridine rings are effective hydrogen bond acceptors. This donor-acceptor pairing can lead to the formation of predictable one-dimensional chains, two-dimensional sheets, or more complex three-dimensional networks. The interplay of these interactions directs the final supramolecular architecture.

Chalcogen Bonding: In structures containing elements from Group 16 of the periodic table (such as selenium), the pyridine nitrogen of a ligand can act as a chalcogen bond acceptor. For instance, in a related pyridine-substituted benzisoselenazolinone, a strong intermolecular N⋯Se chalcogen bond was observed, demonstrating the capability of the pyridine nitrogen to engage in this type of interaction. This suggests that This compound could be used to direct the assembly of chalcogen-containing molecules.

The synergistic action of these non-covalent forces can lead to the formation of highly ordered crystalline materials from solution.

Table 1: Examples of Non-Covalent Interactions in Pyridine-Based Supramolecular Systems

Interaction TypeDonor/Acceptor in Pyridine SystemTypical Distance (Å)Reference Example
Hydrogen BondingN-H (donor) & Pyridine-N (acceptor)2.7 - 3.1Guanosine Self-Assembly
Chalcogen BondingPyridine-N (acceptor) & Selenium (donor)~2.38Pyridin-3-yl ebselen
π-π StackingPyridine Ring & Pyridine/Benzene Ring3.5 - 4.1catena-Poly[[silver(I)-μ-N-[(pyridin-2-yl)methyl]pyridine-3-amine]

The pyridine nitrogen atoms in This compound are excellent coordination sites for metal ions, making it a versatile ligand for the construction of coordination polymers and Metal-Organic Frameworks (MOFs). The ability of the ligand to bridge two or more metal centers can lead to the formation of extended one-, two-, or three-dimensional networks.

The flexibility of the bond between the two pyridine rings can allow the ligand to adopt various conformations, influencing the final topology of the coordination polymer. The choice of metal ion, counter-anion, and solvent can also direct the self-assembly process, leading to a wide variety of structures with different properties. For example, the reaction of a flexible bis(pyridyl) ligand with different metal salts has been shown to produce diverse 1D and 3D supramolecular frameworks.

MOFs constructed from pyridyl-based ligands have shown promise in applications such as gas storage, catalysis, and sensing due to their porous nature and tunable properties. The incorporation of This compound into such frameworks could lead to new materials with tailored functionalities.

Responsive or "smart" materials can change their properties in response to external stimuli such as light, pH, temperature, or the presence of specific chemical species. The pyridine and amine moieties in This compound offer handles for creating such responsive systems.

The basicity of the nitrogen atoms means that their protonation state can be altered by changing the pH of the environment. This can, in turn, affect the hydrogen bonding network, the coordination to metal ions, and the photophysical properties of materials incorporating this ligand. For instance, ruthenium(II) complexes containing pyridine-imidazole motifs exhibit significant modulation of their optical properties upon interaction with protons, allowing for pH-dependent switching of emission. Similarly, materials built with this ligand could be designed to respond to the introduction of specific metal ions or anions that preferentially bind to the available coordination sites.

Incorporation into Functional Organic and Hybrid Materials

The electronic and photophysical properties of This compound make it a valuable component for the development of functional organic and hybrid materials.

Many pyridine-containing organic molecules and metal complexes exhibit luminescence (fluorescence or phosphorescence). The emission properties are often sensitive to the molecular environment, including solvent polarity, aggregation state, and binding to other species. While specific data for This compound is not available, related aminopyridine derivatives have been shown to be highly fluorescent. For example, certain substituted aminopyridines can exhibit high quantum yields, making them suitable as fluorophores.

The incorporation of This compound as a ligand in metal complexes, particularly with d⁶ and d¹⁰ metal ions like Ru(II), Zn(II), or Ag(I), is a common strategy to create luminescent materials. The photophysical properties of such complexes, including their emission wavelength and quantum yield, can be tuned by modifying the ligand structure and the metal center. These materials have potential applications in areas such as organic light-emitting diodes (OLEDs) and chemical sensing.

Table 2: Photophysical Data for a Representative Luminescent Aminopyridine Derivative

CompoundAbsorption Max (λ_A, nm)Excitation Max (λ_ex, nm)Emission Max (λ_em, nm)Quantum Yield (Φ)
(2-(tert-Butylamino)-6-phenylpyridine-3,4-diyl)dimethanol3303354000.81

Data from a study on substituted aminopyridines, demonstrating the high quantum yields achievable with this class of compounds.

Fluorescent probes are molecules that signal the presence of a specific analyte through a change in their fluorescence intensity or color. The pyridine and amine groups in This compound provide ideal binding sites for various analytes, including metal ions and protons (pH).

The binding of an analyte can alter the electronic structure of the fluorophore, leading to a "turn-on" or "turn-off" fluorescent response. For example, a probe based on a 2-phenyl-5-(pyridin-3-yl)-1,3,4-oxadiazole scaffold demonstrated a colorimetric "turn-on" and fluorescent "turn-off" response to changes in pH in the slightly acidic range. This highlights the potential of the pyridyl group in designing pH-responsive probes.

Furthermore, pyridine-based chemosensors have been successfully developed for the selective detection of metal ions like Pb²⁺. The design of such sensors often relies on the chelation of the metal ion by multiple nitrogen or oxygen atoms in the ligand, which perturbs the photophysical properties of the molecule. Given its structure, This compound could be a foundational component for new fluorescent sensors targeting a range of environmentally and biologically important species.

An in-depth look at the promising future of this compound and its chemical relatives reveals a landscape ripe with potential for groundbreaking advancements. From the development of greener chemical processes to the creation of intelligent materials and targeted medicines, the trajectory of pyridylaminopyridine research is set to impact a wide array of scientific and technological fields. This article explores the key future research directions and the promising outlook for this important class of compounds.

Q & A

Q. What are the optimized synthetic routes for 2-(pyridin-3-yl)pyridin-3-amine?

Microwave-assisted synthesis is a high-yield method. For example, reacting 2-(2-bromophenoxy)pyridin-3-amine under microwave conditions achieves 91% yield via Ullmann coupling. Key parameters include solvent choice (DMSO), temperature (140–160°C), and catalyst (CuBr). Traditional methods may require longer reaction times and lower yields .

Q. How can NMR spectroscopy characterize this compound derivatives?

1H^1H-NMR and 13C^{13}C-NMR are critical. For instance, the aromatic proton signals in 2-(2-bromophenoxy)pyridin-3-amine appear at δ 7.75–7.72 ppm (pyridine ring) and δ 7.46–7.08 ppm (bromophenyl group). The acetamide derivative shows a singlet at δ 2.18 ppm for the methyl group. Cross-verify with 13C^{13}C-NMR peaks (e.g., δ 170.04 ppm for carbonyl) to confirm functional groups .

Q. What purification techniques are effective for this compound?

Column chromatography using ethyl acetate/hexane gradients (0–100%) is standard. For hygroscopic derivatives (e.g., trifluoromethyl-substituted analogs), use inert atmosphere handling and silica gel with activated molecular sieves to avoid moisture absorption .

Q. How should researchers handle stability issues during storage?

Store under inert gas (argon/nitrogen) in amber vials at room temperature. For hygroscopic variants (e.g., 2-amino-3-(trifluoromethyl)pyridine), add desiccants like silica gel to the storage container .

Advanced Research Questions

Q. How to resolve contradictory NMR data in structural elucidation?

Contradictions may arise from tautomerism or impurities. For example, pyridinamine derivatives can exhibit keto-enol tautomerism. Use 1H^1H-15N^{15}N-HMBC NMR or computational modeling (DFT) to confirm tautomeric forms. Compare experimental data with simulated spectra .

Q. What strategies improve low yields in Ullmann coupling reactions?

Optimize catalyst loading (e.g., 10 mol% CuBr) and ligand (1,10-phenanthroline). Solvent polarity adjustments (e.g., DMF instead of DMSO) and microwave irradiation time (30–60 minutes) can enhance efficiency. Monitor by LCMS (e.g., [M+H]+^+ = 307.0) to track intermediate formation .

Q. How to address challenges in crystallographic refinement of derivatives?

Use SHELXL for high-resolution data. For twinned crystals, apply the TWIN/BASF commands. If thermal motion obscures substituents (e.g., trifluoromethyl groups), apply anisotropic displacement parameters and validate with R-factor convergence (<5%) .

Q. What derivatization methods expand the compound’s functionality?

Introduce electron-withdrawing groups (e.g., trifluoromethyl) via nucleophilic substitution. For example, react 2-amino-3-bromopyridine with CuCN in DMF to install cyano groups. Alternatively, Suzuki-Miyaura coupling adds aryl/heteroaryl moieties .

Q. How to identify byproducts in microwave-assisted syntheses?

Use LCMS/HRMS to detect unexpected adducts (e.g., [M+Na]+^+ or dehalogenated products). For example, a byproduct with [M+H]+^+ = 355.2 may indicate iodination instead of bromination. Confirm with 19F^{19}F-NMR if fluorinated reagents are used .

Q. How to manage hygroscopicity in pharmacological assays?

Lyophilize the compound and reconstitute in anhydrous DMSO immediately before use. For in vitro studies, pre-treat assay plates under vacuum to remove residual moisture. Monitor compound integrity via HPLC-UV (λ = 254 nm) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.